molecular formula C13H16N2O7S3 B240998 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide

Cat. No. B240998
M. Wt: 408.5 g/mol
InChI Key: XXHRPPVSOZBJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide, also known as SITS, is a sulfonamide compound that has been extensively studied for its biochemical and physiological effects. SITS is a potent inhibitor of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide.

Mechanism Of Action

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydration of carbon dioxide, which is an important step in many physiological processes.

Biochemical And Physiological Effects

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce the severity of seizures, and protect against oxidative stress. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for precise control over the inhibition of the enzyme, which is important in studying its role in various physiological processes. However, one limitation of using 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide is its potential for off-target effects. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide has been shown to inhibit other enzymes besides carbonic anhydrase, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide research. One area of interest is the development of more selective carbonic anhydrase inhibitors that do not have off-target effects. Another area of interest is the use of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide as a therapeutic agent for various diseases, such as cancer and epilepsy. Additionally, the role of carbonic anhydrase in ion transport and acid-base balance continues to be an area of active research, and 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide will likely play a role in these studies.

Synthesis Methods

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide can be synthesized by the reaction of 2,3-dioxo-1,2,3,4-tetrahydrothieno[3,2-c]isothiazole-5-sulfonamide with 4-amino-N,N-dimethylbenzenesulfonamide in the presence of a base. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide has been widely used in scientific research as a tool to study the role of carbonic anhydrase in various physiological processes. It has been used to investigate the role of carbonic anhydrase in acid-base balance, respiration, and ion transport. 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide has also been used as a diagnostic tool in the detection of carbonic anhydrase activity in tissues and fluids.

properties

Product Name

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(1,1-dioxidotetrahydro-3-thienyl)benzenesulfonamide

Molecular Formula

C13H16N2O7S3

Molecular Weight

408.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H16N2O7S3/c16-13-6-8-24(19,20)15(13)11-1-3-12(4-2-11)25(21,22)14-10-5-7-23(17,18)9-10/h1-4,10,14H,5-9H2

InChI Key

XXHRPPVSOZBJOQ-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O

Origin of Product

United States

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